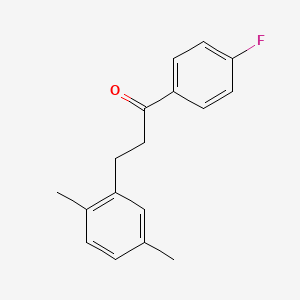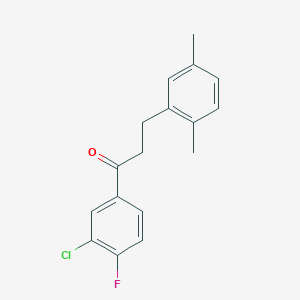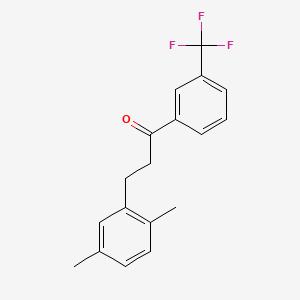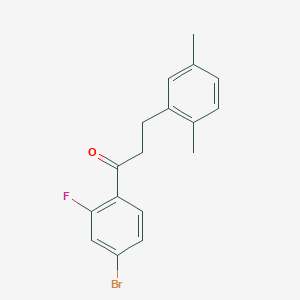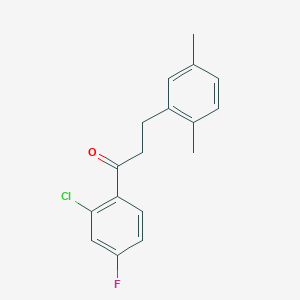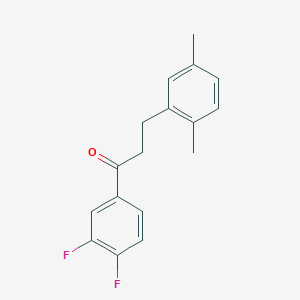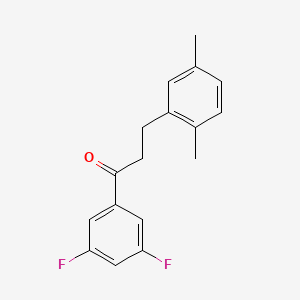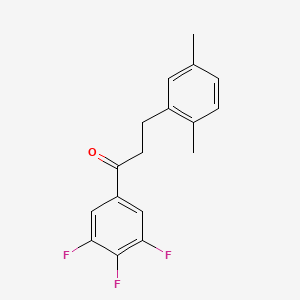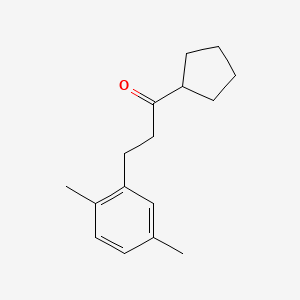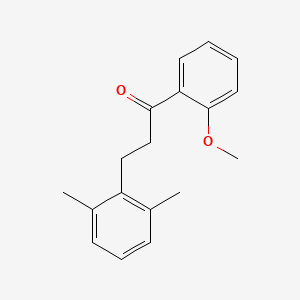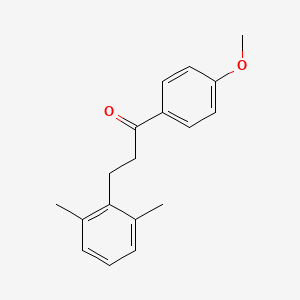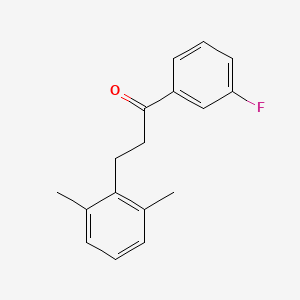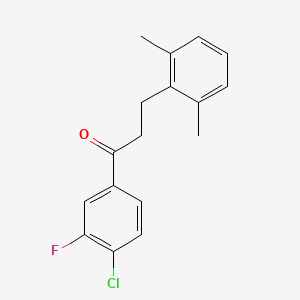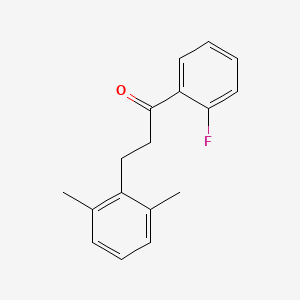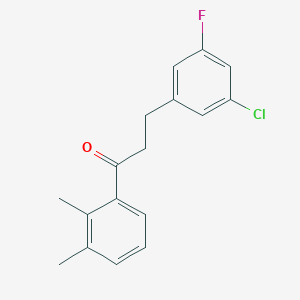
3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Chloro-5-fluorophenyl)-2’,3’-dimethylpropiophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and the chlorine and fluorine substitutions. The exact structure would depend on the positions of these substitutions and the configuration of the propiophenone structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the chlorine and fluorine atoms could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of the chlorine and fluorine atoms would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of various chemical structures, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide. X-ray single crystal diffraction was used to determine its structure, showcasing its utility in crystallography and molecular structure analysis (Huang et al., 2005).
Chemical Reactivity and Quantum Chemical Studies
- The compound has been involved in studies examining molecular geometry, chemical reactivity, and spectral analysis. This includes investigations into the electronic structure and reactivity of related compounds, using methods like FT-IR, NMR, and DFT calculations (R. Satheeshkumar et al., 2017).
Polymerization Studies
- It has been used in the preparation of specific polymers, such as the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol. The studies focus on the polymerization behavior and properties of resulting polymers (S. Hyun et al., 1988).
Photochemical Applications
- Research has been conducted on the photodehalogenation of fluoro or chlorobenzene derivatives, including this compound. These studies investigate the generation of triplet and singlet phenyl cations and benzyne, which are important in photochemical reactions (S. Protti et al., 2012).
Material Science and Electronics
- This compound has been used in the synthesis of aromatic copolyethers containing specific chemical groups, which are notable for their solubility in polar solvents, high thermal stability, and electrical insulating properties. These polymers can be cast into thin films, making them valuable in material science and electronics (C. Hamciuc et al., 2008).
Synthesis of Organic Compounds
- The compound has been part of a new synthesis method for 1-arylpiperidin-4-ols. This showcases its role in the synthesis of new organic compounds, which can have various applications in pharmaceuticals and chemical research (C. Reese et al., 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-4-3-5-16(12(11)2)17(20)7-6-13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWQZVBPUGRTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644954 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2',3'-dimethylpropiophenone | |
CAS RN |
898750-64-6 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

